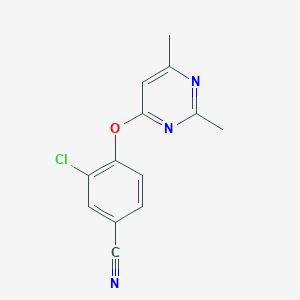
3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile, also known as CPYOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPYOB belongs to the class of benzoxazole nitriles, which have been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile is not fully understood. However, it has been proposed that 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. Additionally, 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has been found to inhibit the activity of the proteasome, a complex of enzymes that is responsible for the degradation of proteins.
Biochemical and Physiological Effects:
3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Moreover, 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has been found to inhibit the replication of HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. Moreover, 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research. However, 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile also has some limitations. Its mechanism of action is not fully understood, and its toxicity and pharmacokinetics have not been extensively studied.
Orientations Futures
There are several future directions for research on 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its anti-cancer properties in vivo, using animal models. Moreover, further research is needed to understand the mechanism of action of 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile and its potential toxicity and pharmacokinetics. Finally, 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile could be further modified to improve its potency and selectivity towards specific targets.
Méthodes De Synthèse
The synthesis of 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile involves the reaction of 4-chloro-3-nitrobenzonitrile with 2,6-dimethyl-4-hydroxypyrimidine in the presence of a base, followed by reduction of the resulting nitro compound with zinc in acetic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, 3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile has been shown to have anti-viral activity against HIV-1 and HCV.
Propriétés
IUPAC Name |
3-chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-8-5-13(17-9(2)16-8)18-12-4-3-10(7-15)6-11(12)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUQLZZFPTZKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2=C(C=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2,6-dimethylpyrimidin-4-yl)oxybenzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)

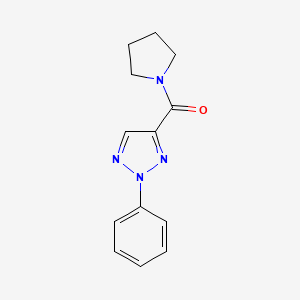
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)

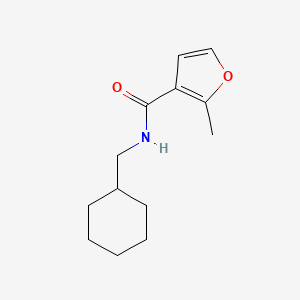
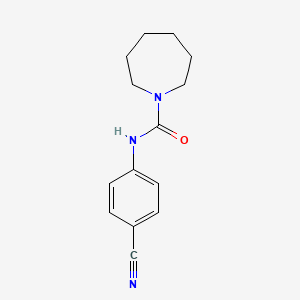
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)

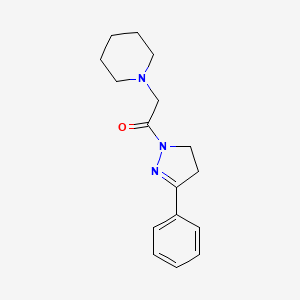



![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)